molecular formula C8H19N B1583818 N,N-Dimethylhexylamine CAS No. 4385-04-0

N,N-Dimethylhexylamine

Cat. No.: B1583818
CAS No.: 4385-04-0
M. Wt: 129.24 g/mol
InChI Key: QMHNQZGXPNCMCO-UHFFFAOYSA-N
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Description

N,N-Dimethylhexylamine: is an organic compound with the molecular formula C8H19N . It is a tertiary amine, characterized by a hexyl group attached to a nitrogen atom, which is further bonded to two methyl groups. This compound is a clear, colorless liquid at room temperature and is known for its use in various chemical and industrial applications.

Biochemical Analysis

Biochemical Properties

N,N-Dimethylhexylamine plays a significant role in biochemical reactions, particularly as an ion-pairing agent. It is used to study the poor retention of uridine diphosphate-linked intermediates on reverse phase media . Additionally, this compound interacts with various enzymes and proteins, including those involved in the determination of five monophosphate nucleotides (cytidine 5′-monophosphate, uridine 5′-monophosphate, adenosine 5′-monophosphate, inosine 5′-monophosphate, and guanosine 5′-monophosphate) in baby foods . These interactions are crucial for understanding the compound’s role in biochemical processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by acting as an additive encapsulated into nanoparticles with salinomycin, which has selective toxicity to cancer stem cells . This encapsulation enhances the compound’s ability to target specific cells, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes is essential for its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as an ion-pairing agent, facilitating the retention of uridine diphosphate-linked intermediates on reverse phase media . This interaction is critical for the compound’s role in biochemical assays and studies. Additionally, this compound’s encapsulation with salinomycin targets cancer stem cells, highlighting its potential in therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for consistent results in biochemical assays

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its overall activity and function within the biological system.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding its subcellular localization is essential for elucidating its activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethylhexylamine can be synthesized through the reaction of 1-bromohexane with dimethylamine . The reaction typically occurs in the presence of a solvent such as methanol and under reflux conditions. The general reaction is as follows:

C6H13Br+(CH3)2NHC8H19N+HBr\text{C6H13Br} + \text{(CH3)2NH} \rightarrow \text{C8H19N} + \text{HBr} C6H13Br+(CH3)2NH→C8H19N+HBr

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Dimethylhexylamine can undergo oxidation to form N-oxides. This reaction typically involves oxidizing agents such as hydrogen peroxide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hexyl group can be replaced by other functional groups.

    Elimination: Under certain conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Substitution: Alkyl halides, nucleophiles.

    Elimination: Strong bases, heat.

Major Products:

    Oxidation: this compound N-oxide.

    Substitution: Various substituted amines.

    Elimination: Hexenes.

Comparison with Similar Compounds

  • N,N-Dimethyloctylamine
  • N,N-Dimethyldecylamine
  • N,N-Dimethyldodecylamine
  • N,N-Dimethylcyclohexylamine

Comparison: N,N-Dimethylhexylamine is unique due to its specific chain length and the resulting balance between hydrophobic and hydrophilic properties. This makes it particularly effective as an ion-pairing agent in chromatography compared to its longer or shorter chain analogs .

Properties

IUPAC Name

N,N-dimethylhexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N/c1-4-5-6-7-8-9(2)3/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHNQZGXPNCMCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195957
Record name N,N-Dimethylhexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4385-04-0
Record name N,N-Dimethylhexylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4385-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethylhexylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethylhexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethylhexylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.266
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N,N-DIMETHYLHEXYLAMINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N,N-Dimethylhexylamine in enhancing the performance of platinum nanoparticles for alcohol oxidation?

A1: While the provided abstracts do not specifically mention this compound's role in enhancing platinum nanoparticle performance for alcohol oxidation, research suggests that tertiary amines like this compound can act as capping agents during nanoparticle synthesis. [] This capping action can influence nanoparticle size, shape, and surface properties, ultimately affecting their catalytic activity and selectivity. Further research is needed to explore the specific impact of this compound on platinum nanoparticles in alcohol oxidation reactions.

Q2: What are the applications of this compound in analytical chemistry, specifically in the analysis of radiopharmaceuticals?

A3: this compound can be utilized as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC) for the analysis of radiolabeled phosphonates used in nuclear medicine. [] The compound aids in the separation and identification of radiopharmaceutical products, contributing to the quality control and assessment of radiochemical purity.

Q3: How does the alkyl chain length in tertiary amines, like this compound, affect the properties of waterborne polyurethane (WBPU) coatings?

A4: While the provided abstract doesn't provide specifics, research suggests that the alkyl chain length in tertiary amines used in WBPU coatings can significantly influence their final properties. [] Longer alkyl chains, like the hexyl group in this compound, can contribute to increased hydrophobicity, affecting the coating's water resistance, flexibility, and overall performance.

Q4: Are there any known analytical techniques for detecting and quantifying this compound in complex mixtures?

A6: While specific techniques for this compound are not mentioned in the abstracts, gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are commonly employed for analyzing amines in various matrices. [] These techniques offer high sensitivity and selectivity, enabling the detection and quantification of this compound even in complex mixtures.

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